molecular formula C5H12ClNO2 B1217855 5-Aminopentanoic Acid Hydrochloride CAS No. 627-95-2

5-Aminopentanoic Acid Hydrochloride

Cat. No. B1217855
CAS RN: 627-95-2
M. Wt: 153.61 g/mol
InChI Key: BLOIUFYKQCCAGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminopentanoic Acid Hydrochloride has been approached through various methods. One method involves the synthesis from levulinic acid by esterification and bromination, leading to methyl 5- or 3-bromolevulinates, which are then reacted with potassium phthalimide in the presence of DMF, followed by acidolysis, achieving an overall yield of 44% (Lin Yuan, 2006). Another method reported involves selective bromination of 4-oxopentanoic acid in methanol in the presence of urea to obtain 4-oxo-5-bromopentanoic acid methyl ester, a key intermediate for 5-Aminopentanoic Acid Hydrochloride synthesis (S. I. Zav'yalov & A. Zavozin, 1987).

Molecular Structure Analysis

The molecular structure of 5-Aminopentanoic Acid Hydrochloride plays a crucial role in its chemical behavior and interactions. Studies on related compounds, such as S-2-amino-5-azolylpentanoic acids, provide insights into the structure-activity relationships essential for designing more effective compounds (S. Ulhaq et al., 1998). These investigations highlight the importance of molecular structure in understanding the compound's biochemical and pharmacological properties.

Chemical Reactions and Properties

5-Aminopentanoic Acid Hydrochloride undergoes various chemical reactions, reflecting its versatile chemical properties. For example, its reactivity with rabbit muscle pyruvate kinase has been explored, revealing insights into its potential biochemical applications (R. Chalkley & D. Bloxham, 1976). Additionally, its synthesis and interactions with different chemical groups have been studied to understand its behavior in complex chemical environments.

Scientific Research Applications

Synthesis and Resolution in Amino Acids

5-Aminopentanoic acid hydrochloride plays a significant role in the synthesis and resolution of amino acids. Shimohigashi et al. (1976) detailed the preparation of L-2-amino-5-arylpentanoic acids, key constituents in AM-toxins, through a method involving hydrolysis and synthesis without drastic acid treatment (Shimohigashi, Lee, & Izumiya, 1976).

Chemical Synthesis Approaches

Zav’yalov and Zavozin (1987) synthesized 4-oxo-5-aminopentanoic acid hydrochloride through selective bromination and other chemical processes. This work highlights the compound's utility in complex organic syntheses (Zav’yalov & Zavozin, 1987). Additionally, Yuan (2006) presented a synthesis route starting from levulinic acid, showcasing the versatility of 5-aminopentanoic acid hydrochloride in chemical transformations (Yuan, 2006).

Role in GABA Receptor Studies

Allan et al. (1985) researched unsaturated derivatives of 5-aminopentanoic acid, revealing its relevance in studying GABA receptors. Their work emphasizes the compound's significance in neurochemical research (Allan, Dickenson, Johnston, Kazlauskas, & Tran, 1985).

Medical and Pharmacological Research

In the medical field, 5-amino-4-ketone pentanoic acid hydrochloride has been utilized in photodynamic therapy for urethral condyloma acuminatum, demonstrating the compound's potential in clinical applications as detailed by Hu Xi-ju (2013) (Hu Xi-ju, 2013).

Biochemical and Enzymatic Studies

Chalkley and Bloxham (1976) identified cysteine as a reactive group in pyruvate kinase when alkylated by 5-chloro-4-oxopentanoic acid, highlighting the compound's utility in enzymatic and protein research (Chalkley & Bloxham, 1976).

Electrosynthesis and Analytical Chemistry

Konarev, Lukyanets, and Negrimovskii (2007) studied the electroreduction of methyl 5-nitro-4-oxopentanate, further exploring the compound's role in analytical chemistry and electrosynthesis (Konarev, Lukyanets, & Negrimovskii, 2007).

Safety And Hazards

When handling 5-Aminopentanoic Acid Hydrochloride, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid dust formation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-aminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOIUFYKQCCAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

660-88-8 (Parent)
Record name 4-Carboxybutylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80211773
Record name 4-Carboxybutylammonium chloride
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminovaleric acid hydrochloride

CAS RN

627-95-2
Record name 5-Aminovaleric acid hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxybutylammonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxybutylammonium chloride
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Record name 4-carboxybutylammonium chloride
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Record name 5-Aminovaleric acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SI Zav'yalov, AG Zavozin - Bulletin of the Academy of Sciences of the …, 1987 - Springer
… With the aim of finding simple methods for obtaining the 4-oxo-5-aminopentanoic acid hydrochloride (I), in the present work we examined some ways of synthesizing this compound …
Number of citations: 3 link.springer.com
TE Hugli, C Gerard, M Kawahara, ME Scheetz… - Molecular and cellular …, 1981 - Springer
… To a solution of 3.8 g (53 mmol) of 2-methylene-5aminopentanoic acid hydrochloride in 100 ml water was added 6.4 g (159 mmol) of magnesium oxide with stirring, followed by a …
Number of citations: 168 link.springer.com
MA Ondetti, ME Condon, J Reid, EF Sabo… - Biochemistry, 1979 - ACS Publications
… 2-Methylene-5-aminopentanoic Acid Hydrochloride (2c). A solution of 6.5 g (58.5 mmol) of 2b in 350 mL of 6 N HC1 was heated underreflux for 40 h. The cooled solution was extracted …
Number of citations: 120 pubs.acs.org
D Albanese, D Landini, M Penso - The Journal of Organic …, 1992 - ACS Publications
NH2CH2 (CH2) 2CH2COOH 100 ““3 (10 mmol), TEBA (1 mmol), 2 (40 mmol), K2C03 (40 mmol) in CH3CN (20 mL), at rt. 56 5, 8, 9 (5 mmol) in MeOH (2.5 mL) and20% aqueous KOH (…
Number of citations: 25 pubs.acs.org
DS Letham, H Young - Phytochemistry, 1971 - Elsevier
… A mixture of 6-chloropurine (0.50 g), 5-aminopentanoic acid hydrochloride (0.70 g), NaHCO$ (0.92 g) and water (20 ml) was heated under reflux with stirring for 44 hr. The precipitate …
Number of citations: 33 www.sciencedirect.com
MJ Kim, YK Choi - The Journal of Organic Chemistry, 1992 - ACS Publications
The synthesis of 4 started from 3-chloro-l, 2-propanediol (la), which was first converted by treatment with trityl chloride, Et3N, and DMAP5 to monoprotected diol 2a (Scheme I). The …
Number of citations: 87 pubs.acs.org
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com
J Chen - 2007 - search.proquest.com
Epstein-Barr virus (EBV) is a member of human gamma-herpesvirus subfamily. It is associated with many malignancies. Lytic infection may play a role in the pathogenesis of these …
Number of citations: 2 search.proquest.com
B Zacharie, SD Abbott, CB Baigent… - European Journal of …, 2018 - Wiley Online Library
A practical and efficient two‐step procedure is reported for the preparation of a variety of α‐, β‐, γ‐ and δ‐amino acids from 2‐pyridone, 2‐pyrazinone or 2‐hydroxypyrimidine and …
LFP Enhancers
Number of citations: 0

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